![molecular formula C9H8BrFO2 B2440394 Methyl 2-bromo-2-(3-fluorophenyl)acetate CAS No. 503541-03-5](/img/structure/B2440394.png)
Methyl 2-bromo-2-(3-fluorophenyl)acetate
Overview
Description
“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 503541-03-5 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-2-(3-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-2-(3-fluorophenyl)acetate” are not available, it’s worth noting that similar compounds like Methyl bromoacetate are known to react with conjugated bases to produce alkylated carbene complexes .Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .Scientific Research Applications
- Methyl 2-bromo-2-(3-fluorophenyl)acetate has been investigated for its potential antitumor properties. Researchers have explored its effects on cancer cell lines, aiming to understand its mechanism of action and potential therapeutic applications .
- As a versatile intermediate, this compound plays a crucial role in the synthesis of other molecules. It serves as a building block for more complex organic compounds, making it valuable in drug discovery and chemical research .
- Scientists have studied derivatives of Methyl 2-bromo-2-(3-fluorophenyl)acetate to design novel drugs. By modifying its structure, they aim to create compounds with improved pharmacological properties, such as enhanced bioavailability or reduced toxicity .
- Researchers explore the reactivity of this compound with various biological targets. Understanding its interactions with enzymes, receptors, or proteins can lead to insights into biological processes and potential therapeutic interventions .
- Methyl 2-bromo-2-(3-fluorophenyl)acetate participates in diverse synthetic pathways. Chemists use it to introduce fluorine and bromine atoms into organic molecules, enabling the creation of functionalized compounds for various applications .
- Medicinal chemists investigate this compound’s structure-activity relationships (SAR). By modifying specific functional groups, they optimize its properties for specific drug targets, aiming for improved efficacy and safety .
Antitumor Activity
Synthetic Intermediates
Drug Development
Chemical Biology
Organic Synthesis
Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions .
Biochemical Pathways
It is known that indole derivatives, which have a similar structure to this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 2-bromo-2-(3-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFKRXVASGVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(3-fluorophenyl)acetate |
Synthesis routes and methods I
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Synthesis routes and methods II
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